molecular formula C16H12O2 B14248353 4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol CAS No. 479541-80-5

4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol

Cat. No.: B14248353
CAS No.: 479541-80-5
M. Wt: 236.26 g/mol
InChI Key: HWPXGSQAIBQYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol is a compound belonging to the benzopyran family. Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol typically involves several steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylidene-2-phenyl-4H-1-benzopyran-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

479541-80-5

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

4-methylidene-2-phenylchromen-7-ol

InChI

InChI=1S/C16H12O2/c1-11-9-15(12-5-3-2-4-6-12)18-16-10-13(17)7-8-14(11)16/h2-10,17H,1H2

InChI Key

HWPXGSQAIBQYMF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(OC2=C1C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.